2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetamide
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Overview
Description
2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetamide is a compound that belongs to the pyrazole family, which is known for its diverse biological activities. The pyrazole ring is an important structural motif found in many biologically and pharmaceutically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetamide typically involves the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction is carried out in a solvent like dichloromethane under an ice-water bath to control the temperature and ensure the reaction proceeds smoothly .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation occurs efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halides or amines .
Scientific Research Applications
2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial activity . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound.
2-(5-Phenoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinecarbothiomide: A derivative with potential anticonvulsant properties.
Uniqueness
2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H12ClN3O |
---|---|
Molecular Weight |
249.69 g/mol |
IUPAC Name |
2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C12H12ClN3O/c1-8-10(7-11(14)17)12(13)16(15-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,14,17) |
InChI Key |
AIXWKAYXOCILES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1CC(=O)N)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
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